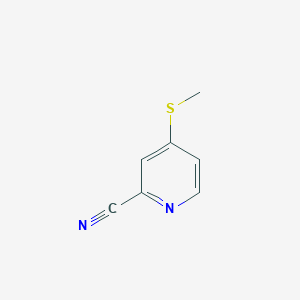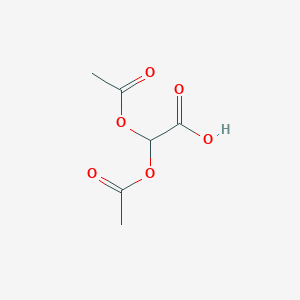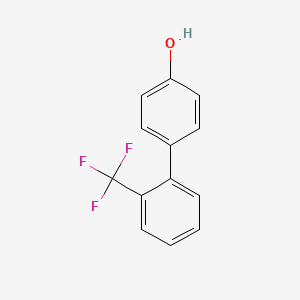
4-(2-Trifluoromethylphenyl)phenol
Übersicht
Beschreibung
“4-(2-Trifluoromethylphenyl)phenol” is a chemical compound with the CAS Number: 319014-58-9 . It has a molecular weight of 238.21 .
Molecular Structure Analysis
The linear formula of “4-(2-Trifluoromethylphenyl)phenol” is C13H9F3O . This indicates that the molecule is composed of 13 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.21 . It is stored under nitrogen at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
- Improvement of Berthelot Reaction: A study highlighted the optimization of the Berthelot reaction for determining ammonium in soil extracts and water, evaluating alternatives to phenol and salicylate substrates to reduce interferences by metallic cations and N-containing organic compounds. The use of the Na salt of 2-phenylphenol (PPS) proved most promising, decreasing interference by amino acids and other organic N compounds significantly (Rhine et al., 1998).
Electrochemistry
- Electrochemical Behavior in Ionic Liquids: The electrochemistry of phenol and its derivatives, including 4-tert-butyl-phenol, was studied in various ionic liquids, showing oxidation of phenol and phenolate at specific voltages. This research provides insights into the oxidation mechanisms and the formation of phenyl triflate molecules from phenoxyl radicals (Villagrán et al., 2006).
Environmental Science
- Adsorption Studies on Activated Carbon Fibers (ACFs): The adsorption capacities of ACFs for various substituted phenols were analyzed, with implications for environmental remediation techniques. The study discusses the adsorption isotherms, kinetics, and mechanisms, highlighting the importance of π–π interactions, hydrophobic interactions, and molecular dimensions in the adsorption process (Liu et al., 2010).
Materials Science
- Development of Novel Polyimides: Highly fluorinated polyimides were synthesized using multitrifluoromethyl-substituted aromatic diamines, demonstrating great solubility, thermal stability, and optical transparency. These materials have potential applications in electronics due to their low dielectric constants and high thermal stability (Tao et al., 2009).
Organic Synthesis
- Synthesis of 2-(Phenylthio)phenols: A study reported the synthesis of 2-(phenylthio)phenols via tandem copper(I)-catalyzed C-S coupling/C-H functionalization, using dimethyl sulfoxide as the oxidant. This method provides a straightforward approach to synthesizing such compounds, which can be useful intermediates in organic synthesis (Xu et al., 2010).
Eigenschaften
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)12-4-2-1-3-11(12)9-5-7-10(17)8-6-9/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDWTNWMEAROQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579299 | |
| Record name | 2'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Trifluoromethylphenyl)phenol | |
CAS RN |
319014-58-9 | |
| Record name | 2'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



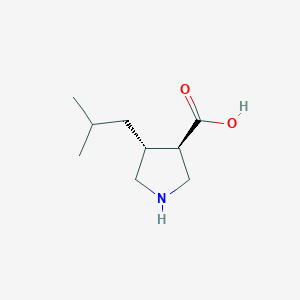
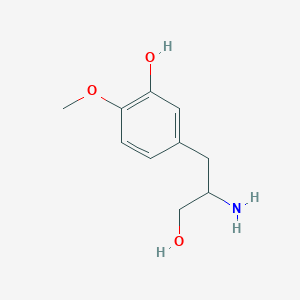
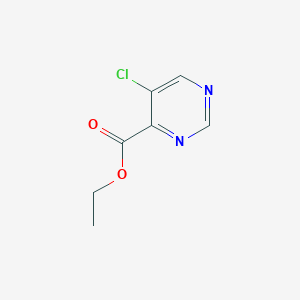
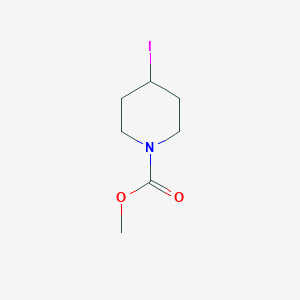
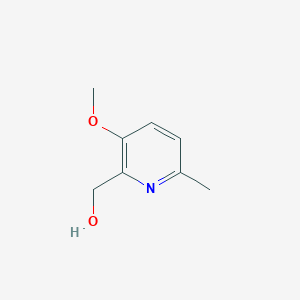

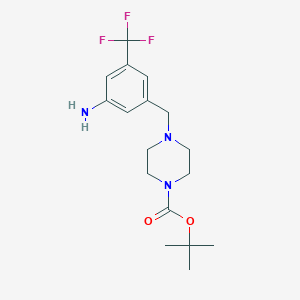
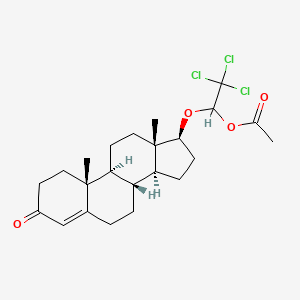
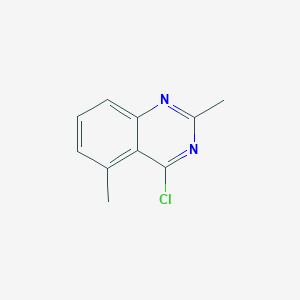
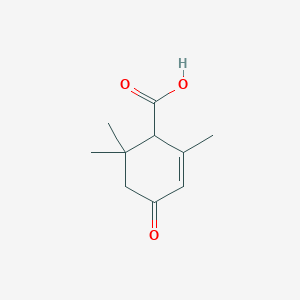
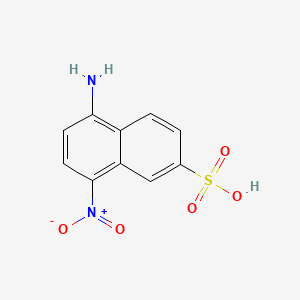
![4-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1612269.png)
